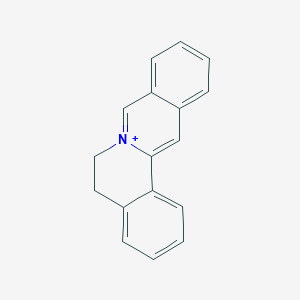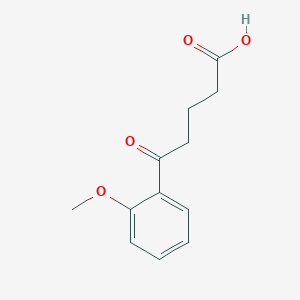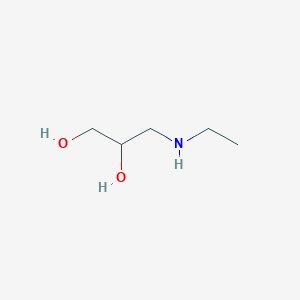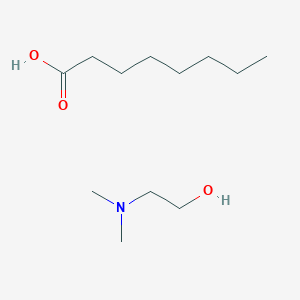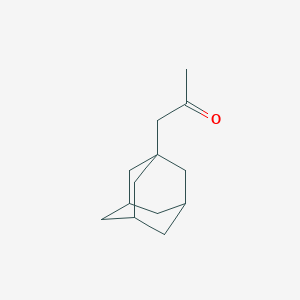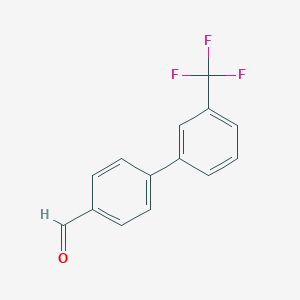
3'-Trifluoromethylbiphenyl-4-carbaldehyde
Vue d'ensemble
Description
3'-Trifluoromethylbiphenyl-4-carbaldehyde is a chemical compound of interest in various scientific studies due to its unique structural and chemical properties. This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl ring, which significantly influences its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of compounds similar to 3'-Trifluoromethylbiphenyl-4-carbaldehyde often involves the use of Vilsmeier-Haack reagent, as demonstrated in the preparation of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. This method provides a versatile approach to introducing the carbaldehyde group into complex aromatic systems (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3'-Trifluoromethylbiphenyl-4-carbaldehyde has been extensively studied. For instance, the structural and optical properties, along with molecular docking studies, of similar compounds reveal insights into their stability, charge distribution, and potential sites for chemical reactions. The analyses often utilize both experimental techniques and theoretical calculations, such as DFT, to elucidate the structural details (Mary, Panicker, et al., 2015).
Chemical Reactions and Properties
The reactivity of 3'-Trifluoromethylbiphenyl-4-carbaldehyde with other chemical entities can lead to a variety of products, showcasing its versatility in synthetic chemistry. For example, reactions involving similar compounds have been utilized to synthesize derivatives with potential pharmacological activities. These reactions highlight the compound's ability to participate in complex chemical transformations and its significance in medicinal chemistry research (Bhat, G. K., et al., 2016).
Physical Properties Analysis
The physical properties, such as solvatochromism and fluorescence, of compounds structurally related to 3'-Trifluoromethylbiphenyl-4-carbaldehyde, provide insights into their behavior in various solvents. These properties are critical for applications in materials science, especially in the development of optical materials and probes (Singh, Rawat, et al., 2013).
Chemical Properties Analysis
The chemical properties of 3'-Trifluoromethylbiphenyl-4-carbaldehyde and its derivatives, such as reactivity towards nucleophiles and electrophiles, are crucial for its applications in organic synthesis. The presence of the trifluoromethyl group significantly impacts its chemical behavior, making it a valuable building block for the construction of complex molecules (Chambers, Heaton, et al., 1969).
Applications De Recherche Scientifique
1. Transition Metal-Mediated Trifluoromethylation Reactions
- Application Summary: Trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . This review provides a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Methods of Application: The methods involve diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents .
- Results or Outcomes: The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
2. Synthesis and Application of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis and applications of TFMP involve the development of organic compounds containing fluorine .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Proteomics Research
- Application Summary: 3’-Trifluoromethyl-biphenyl-4-carbaldehyde is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions .
- Methods of Application: The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes: The outcomes of this research could lead to new discoveries about protein structures and functions, which could have implications in various fields such as medicine and biology .
4. Organic Synthesis
- Application Summary: The chemical properties of 3’-Trifluoromethylbiphenyl-4-carbaldehyde and its derivatives, such as reactivity towards nucleophiles and electrophiles, are crucial for its applications in organic synthesis.
- Methods of Application: The specific methods of application in organic synthesis are not provided in the source.
- Results or Outcomes: The outcomes of this application could lead to the synthesis of new organic compounds, which could have various applications in different fields.
5. Transition Metal-Mediated Trifluoromethylation Reactions
- Application Summary: Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . This review provides a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Methods of Application: The methods involve diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents .
- Results or Outcomes: The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
6. Proteomics Research
- Application Summary: 3’-Trifluoromethyl-biphenyl-4-carbaldehyde is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions .
- Methods of Application: The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes: The outcomes of this research could lead to new discoveries about protein structures and functions, which could have implications in various fields such as medicine and biology .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNNARTYPYHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362682 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethylbiphenyl-4-carbaldehyde | |
CAS RN |
100036-64-4 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
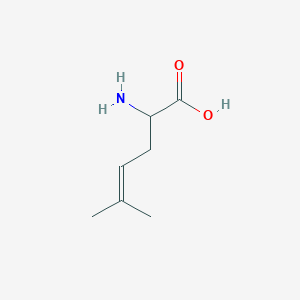
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

